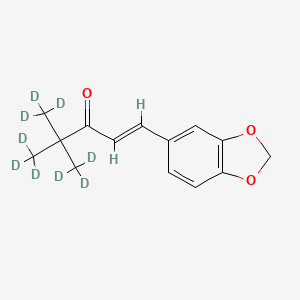

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3” is a derivative of methylenedioxyphenethylamine (MDPEA), which is a substituted phenethylamine . Phenethylamines are a class of compounds that often have psychoactive properties and include well-known drugs such as amphetamine and mescaline .

Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For example, similar compounds such as MDMA appear as white or off-white powders or crystals soluble in water .

科学的研究の応用

Chemical Mechanisms and Structural Analysis

The acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds provides insight into the structural and chemical reactivity of related methylenedioxyphenyl compounds. These studies emphasize the importance of γ-hydroxymethyl groups and the hydride transfer mechanism, highlighting the complex pathways these compounds can undergo in chemical reactions, which could be relevant for understanding the behavior of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 in similar contexts (Yokoyama, 2015).

Fluorescent Chemosensors

Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) underscores the potential for methylenedioxyphenyl compounds to act as fluorophoric platforms for detecting various analytes. This suggests potential applications for 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 in the development of sensitive and selective sensors for environmental or biological monitoring (Roy, 2021).

Understanding Molecular Interactions

Studies on hydrogen bonding in mixtures with dimethyl sulfoxide (DMSO) offer insight into how methylenedioxyphenyl compounds might interact with solvents at the molecular level. These interactions are crucial for predicting solubility, reactivity, and overall behavior in various solvents, which is vital for chemical synthesis and formulation processes (Kiefer, Noack, & Kirchner, 2011).

Exploring Health Benefits

Research into 4,4-dimethyl phytosterols sheds light on the potential health benefits of structurally complex compounds, including those related to the methylenedioxyphenyl group. Such compounds are involved in various biological pathways and may offer therapeutic benefits, underscoring the potential medical applications of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 in disease prevention and treatment (Zhang et al., 2019).

Safety and Hazards

作用機序

Target of Action

The compound 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is a derivative of the methylenedioxyphenethylamine (MDxx) class of compounds . The prototypical agent of this class is 3,4-methylenedioxy-N-methylamphetamine (MDMA), which is known to primarily target neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine .

Mode of Action

It is likely to be similar to that of mdma, which increases the release of serotonin, a neurotransmitter that regulates mood, sleep, pain, emotion, appetite, and other behaviors . MDMA is said to increase the activity of serotonin and also decrease the release of dopamine .

Biochemical Pathways

It is likely to be similar to that of mdma, which affects the gamma-aminobutyric acid (gaba)-ergic system . MDMA is manufactured by safrole, a liquid extract from sassafras trees .

Pharmacokinetics

It is likely to be similar to that of mdma, which is known to be excreted in the urine unchanged .

Result of Action

Some side effects include euphoria, decreased aggression, loss of self-consciousness, enhanced senses, and enhanced empathy towards others .

Action Environment

It is likely to be similar to that of mdma, which is commonly used at a rave, club, or gatherings .

特性

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFNQCGNCFRKRR-QPYRMXHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729326 |

Source

|

| Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262795-35-6 |

Source

|

| Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1-13C]xylulose](/img/structure/B584081.png)

![2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester](/img/structure/B584093.png)